REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[CH:4][N:3]=1.CCN(C(C)C)C(C)C.[F:18][C:19]1[CH:25]=[CH:24][C:23]([CH3:26])=[CH:22][C:20]=1[NH2:21]>C(O)CCC.C(Cl)Cl>[F:18][C:19]1[CH:25]=[CH:24][C:23]([CH3:26])=[CH:22][C:20]=1[NH:21][C:6]1[CH:5]=[CH:4][N:3]=[C:2]([Cl:1])[N:7]=1
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=N1)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
5.3 mL
|
Type
|
reactant
|
Smiles
|
FC1=C(N)C=C(C=C1)C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to ambient temperature
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated
|
Type
|
CUSTOM
|
Details
|
to give an oil, which
|
Type
|
WASH
|
Details
|
washed with water (3×50 ml), brine (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give an orange oil
|
Type
|
CUSTOM
|
Details
|
This was purified by column chromatography
|
Type
|
WASH
|
Details
|
eluting with EtOAc:isohexane (10:90)
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(NC2=NC(=NC=C2)Cl)C=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.4 g | |
YIELD: PERCENTYIELD | 21% | |
YIELD: CALCULATEDPERCENTYIELD | 21.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |